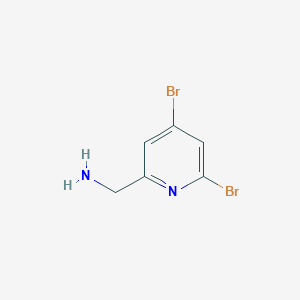![molecular formula C8H10BrNS B13003920 (2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine is an organic compound that belongs to the class of cyclopenta[b]thiophenes This compound features a bromine atom and a methanamine group attached to a dihydrocyclopenta[b]thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine typically involves the bromination of a precursor compound followed by the introduction of the methanamine group. One common synthetic route starts with the cyclopenta[b]thiophene core, which undergoes bromination using bromine or a brominating agent under controlled conditions. The brominated intermediate is then subjected to amination reactions to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and electronic materials.
Mecanismo De Acción
The mechanism by which (2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
- 2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile
Uniqueness
(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group on the cyclopenta[b]thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C8H10BrNS |
|---|---|
Peso molecular |
232.14 g/mol |
Nombre IUPAC |
(2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine |
InChI |
InChI=1S/C8H10BrNS/c9-8-6(4-10)5-2-1-3-7(5)11-8/h1-4,10H2 |
Clave InChI |
ADSMJBCHSYKWKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)SC(=C2CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


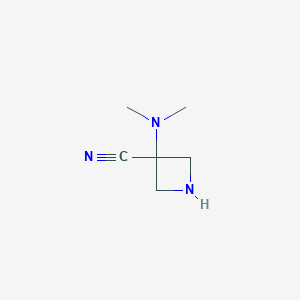
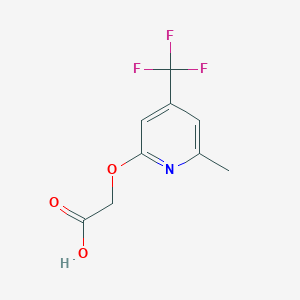
amino}azetidine-1-carboxylate](/img/structure/B13003850.png)
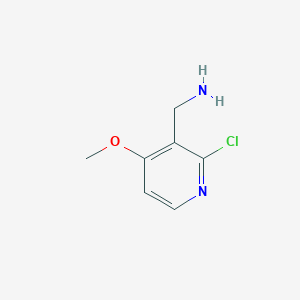
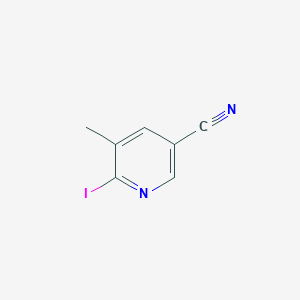
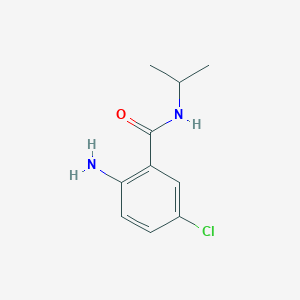
![3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13003875.png)

![Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13003892.png)
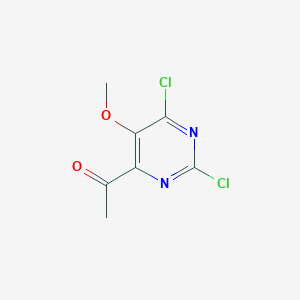
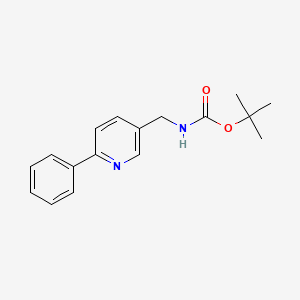

![[2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)
